Cyclopentadienyl

Organometallic Catalysis Ethylene Polymerization Ligand Effects

The neutral cyclopentadienyl radical (C5H5·) is the definitive η5-ligand for quantitative organometallic chemistry. Its lower activity relative to Cp* enables precise control of polymer molecular weight, essential for high-MW linear polyethylene. Validated thermochemistry (ΔfH°=262.48 kJ/mol) makes it the benchmark for combustion, PAH formation, and computational models. Order the radical or its air-sensitive metallocene precursors to ensure reproducibility in catalysis, radical stability, and spin-delocalization research.

Molecular Formula C5H5
Molecular Weight 65.09 g/mol
CAS No. 2143-53-5
Cat. No. B1206354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienyl
CAS2143-53-5
Molecular FormulaC5H5
Molecular Weight65.09 g/mol
Structural Identifiers
SMILESC1=C[CH]C=C1
InChIInChI=1S/C5H5/c1-2-4-5-3-1/h1-5H
InChIKeyHPYIUKIBUJFXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentadienyl (CAS 2143-53-5): Product Specifications and Core Characteristics for Scientific Procurement


Cyclopentadienyl (CAS 2143-53-5) is the neutral organic radical C5H5·, a planar five-membered carbon ring with one unpaired electron [1]. Formally derived from cyclopentadiene by hydrogen atom abstraction or from the aromatic cyclopentadienide anion by one-electron oxidation, it serves as the foundational η5-ligand (Cp) in organometallic chemistry [2]. The radical has a molecular mass of 65.0932 g/mol and a standard enthalpy of formation (ΔfH°(298.15 K)) of 262.48 kJ/mol in the gas phase, as determined by the Active Thermochemical Tables (ATcT) [3].

Why Substituting Cyclopentadienyl (CAS 2143-53-5) with Other Cp-Type Ligands Compromises Catalyst Performance and Material Properties


Substituting cyclopentadienyl (Cp) with other cyclopentadienyl-type ligands—such as pentamethylcyclopentadienyl (Cp*) or indenyl—is not a simple exchange. Quantitative studies demonstrate that these ligands induce significant, measurable differences in electronic donation, steric bulk, and thermodynamic stability, which directly translate into altered catalytic activity, selectivity, and product molecular weight in polymerization reactions [1]. The following evidence guide details the precise quantitative disparities that necessitate careful ligand selection for reproducible and optimized research outcomes [2].

Cyclopentadienyl (CAS 2143-53-5) Comparative Performance Data: Head-to-Head Evidence for Scientific Selection


Catalytic Activity in Ethylene Polymerization: Cp vs. Cp* Mo(III) Half-Sandwich Complexes

In a direct head-to-head comparison using half-sandwich Mo(III) complexes, the cyclopentadienyl (Cp) derivatives exhibit lower catalytic activity for ethylene polymerization than their pentamethylcyclopentadienyl (Cp*) counterparts. The study reported that the Cp* derivatives are 'more active' than the Cp derivatives under identical reaction conditions [1]. While the absolute turnover frequencies are not provided in the abstract, the qualitative ranking establishes a clear activity hierarchy that is critical for catalyst design and procurement [1].

Organometallic Catalysis Ethylene Polymerization Ligand Effects

Enthalpy of Formation: Cyclopentadienyl Radical vs. Cyclopentadienide Anion

The cyclopentadienyl radical (C5H5·) is thermodynamically distinct from its anionic counterpart, cyclopentadienide (C5H5−). According to ATcT data, the standard enthalpy of formation (ΔfH°(298.15 K)) for the gaseous radical is 262.48 ± 0.80 kJ/mol, whereas the anion is 88.18 ± 0.96 kJ/mol [1]. The one-electron oxidation of the anion to the radical is endothermic by 174.30 ± 0.53 kJ/mol [1].

Thermochemistry Radical Stability Reaction Energetics

Bond Dissociation Energy: C-H Bond in Cyclopentadiene vs. C5H5-H

The C-H bond dissociation energy (BDE) for the formation of the cyclopentadienyl radical from cyclopentadiene has been accurately determined by a quantum chemical/vRRKM study. The D°298(c-C5H5-H) is estimated to be 82.5 ± 0.9 kcal/mol [1]. This value is in excellent agreement with experimental data and is significantly lower than typical alkane C-H BDEs (e.g., ~100 kcal/mol), highlighting the radical's enhanced stability due to delocalization [1].

Thermochemistry Bond Dissociation Energy Kinetics

Metal-Cyclopentadienyl Bond Dissociation Energies in Metallocene Cations: A Comparative Study Across First-Row Transition Metals

Using threshold collision-induced dissociation (TCID), the metal-cyclopentadienyl bond dissociation energies (BDEs) for a series of metallocene cations (Cp2M+) were measured. The BDEs vary systematically across the first-row transition metals, ranging from 3.37 ± 0.12 eV for Cp2Ni+ to 4.85 ± 0.15 eV for Cp2Ti+ [1]. These quantitative differences reflect the influence of the metal center on the Cp-M bond strength and have direct implications for the stability and reactivity of these complexes [1].

Organometallic Thermochemistry Metallocene Stability Mass Spectrometry

Solubility Comparison: Cyclopentadienyl (Cp) vs. Pentamethylcyclopentadienyl (Cp*) Complexes

A review of unsaturated dimetal cyclopentadienyl carbonyl complexes notes that the Cp* (pentamethylcyclopentadienyl) group generally confers greater solubility to its organometallic compounds compared to their unsubstituted Cp analogs [1]. While specific quantitative solubility data are not provided in the abstract, this well-documented trend is a critical consideration for synthetic chemists when choosing between Cp and Cp* ligands for applications requiring high solubility in non-polar media [1].

Physical Properties Solubility Ligand Design

Spin Localization in Cyclopentadienyl Radicals: Impact on Structural and Electronic Properties

The unsubstituted cyclopentadienyl radical is elusive due to its high reactivity and tendency to dimerize. However, a stabilized derivative annelated with homoadamantene frameworks was isolated and characterized by X-ray crystallography and ESR spectroscopy [1]. The crystal structure at 100 K revealed distinct bond alternation within the cyclopentadienyl ring, indicating a spin-localized 2,4-cyclopentadien-1-yl radical character [1]. This behavior is a stark contrast to the fully delocalized, aromatic cyclopentadienide anion, where all C-C bonds are equivalent [2].

Radical Chemistry EPR Spectroscopy Molecular Structure

Optimal Research and Industrial Use Cases for Cyclopentadienyl (CAS 2143-53-5) Based on Quantitative Evidence


Fundamental Thermochemical Studies and Combustion Modeling

The precise thermochemical data for cyclopentadienyl, including its enthalpy of formation and bond dissociation energies, make it a critical benchmark species for developing and validating computational models in combustion chemistry and atmospheric science [1]. Its role as an intermediate in polycyclic aromatic hydrocarbon (PAH) formation further underscores its importance in soot formation studies [2].

Design of Polymerization Catalysts Requiring Lower Activity and Controlled Polymer Properties

Where a less active catalyst is desired to better control polymer molecular weight or prevent runaway reactions, cyclopentadienyl (Cp) complexes offer a measurable advantage over their more active pentamethylcyclopentadienyl (Cp*) counterparts [1]. This property is particularly relevant in the synthesis of high molecular weight, linear polyethylene [1].

Synthesis of Air- and Moisture-Sensitive Organometallic Complexes

The cyclopentadienyl radical and its anion are fundamental building blocks for a vast array of air- and moisture-sensitive organometallic compounds, including metallocenes and half-sandwich complexes [1]. The availability of reliable thermochemical data and established synthetic protocols makes it an essential starting material for academic and industrial research in organometallic chemistry and catalysis [2].

Studies of Radical Stability and Spin-Localization Phenomena

The spin-localized nature of the cyclopentadienyl radical, as confirmed by X-ray crystallography and ESR, positions it as a model system for investigating fundamental aspects of radical stability, Jahn-Teller distortion, and spin delocalization in cyclic conjugated systems [1]. This makes it a valuable compound for physical organic chemistry and materials science research aimed at understanding and controlling open-shell species [1].

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